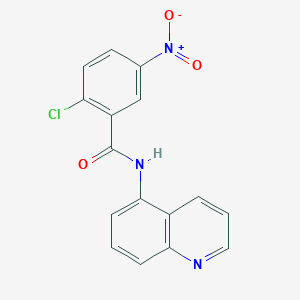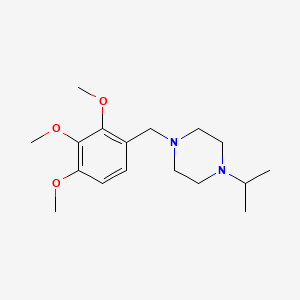![molecular formula C13H13N3O2S B5887362 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide, also known as HPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPTA is a pyrimidinylthioacetamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. For example, a study by Zhang et al. (2017) suggested that this compound may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, this compound has also been shown to have neuroprotective effects. A study by Hu et al. (2016) showed that this compound can protect against neuronal damage in a rat model of cerebral ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is in the elucidation of the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in different experimental settings.
Métodos De Síntesis
The synthesis of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-mercaptopyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with N,N-dimethylacetamide. The final product is obtained by purification through recrystallization. The synthesis of this compound has been reported in several research studies, including a study by Hu et al. (2016) and a study by Zhang et al. (2017).
Aplicaciones Científicas De Investigación
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anti-tumor properties and can inhibit the growth and proliferation of cancer cells. For example, a study by Liu et al. (2019) showed that this compound can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anti-tumor properties, this compound has also been studied for its anti-inflammatory and antioxidant properties. A study by Li et al. (2019) showed that this compound can reduce inflammation and oxidative stress in a rat model of sepsis.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-2-4-10(5-3-9)15-12(18)8-19-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVSWZXORITTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)


![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)



![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)

![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)